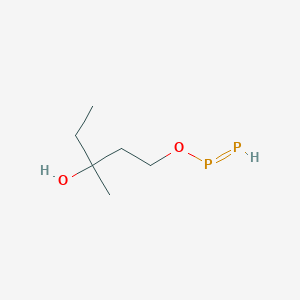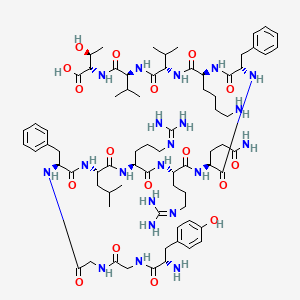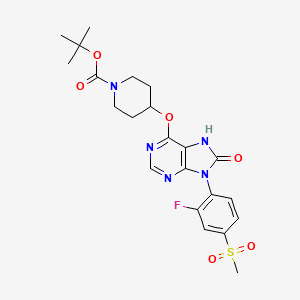![molecular formula C23H25ClN8O5 B10772081 (2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)
(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP608,039 is a synthetic organic compound known for its selective agonistic activity on the adenosine A3 receptor. This compound has garnered significant interest in pharmacological research due to its potential therapeutic applications, particularly in the modulation of inflammatory and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP608,039 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of CP608,039 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
CP608,039 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, CP608,039 is used as a model compound to study the behavior of adenosine receptor agonists. Its unique structure allows researchers to explore the effects of various modifications on receptor binding and activity .
Biology
In biological research, CP608,039 is used to investigate the role of adenosine A3 receptors in cellular processes. Studies have shown that it can modulate immune responses, making it a valuable tool in immunology .
Medicine
In medicine, CP608,039 has potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders. Its selective activity on the adenosine A3 receptor makes it a promising candidate for drug development .
Industry
In the pharmaceutical industry, CP608,039 is used in the development of new drugs targeting the adenosine A3 receptor. Its well-defined activity profile and selectivity make it an ideal lead compound for further optimization.
Wirkmechanismus
CP608,039 exerts its effects by selectively binding to the adenosine A3 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates intracellular signaling pathways that modulate immune responses, inflammation, and cell proliferation. The molecular targets include cyclic AMP (cAMP) and protein kinase A (PKA), which play crucial roles in the downstream effects of receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CP532,903: Another adenosine A3 receptor agonist with similar activity but different selectivity profile.
IB-MECA: A well-known adenosine A3 receptor agonist used in clinical trials for inflammatory diseases.
Cl-IB-MECA: A chlorinated derivative of IB-MECA with enhanced potency and selectivity.
Uniqueness
CP608,039 stands out due to its high selectivity for the adenosine A3 receptor over other adenosine receptor subtypes. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its unique chemical structure allows for further modifications to improve its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C23H25ClN8O5 |
|---|---|
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C23H25ClN8O5/c1-11-5-15(37-31-11)35-8-12-3-4-14(24)6-13(12)7-27-20-17-21(29-9-28-20)32(10-30-17)23-18(33)16(25)19(36-23)22(34)26-2/h3-6,9-10,16,18-19,23,33H,7-8,25H2,1-2H3,(H,26,34)(H,27,28,29)/t16-,18+,19-,23+/m0/s1 |
InChI-Schlüssel |
KXDJDMIUJGBFAV-QYUDBREXSA-N |
Isomerische SMILES |
CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C(=O)NC)N)O |
Kanonische SMILES |
CC1=NOC(=C1)OCC2=C(C=C(C=C2)Cl)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)C(=O)NC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)


![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)
![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)

![[3H]ramosetron](/img/structure/B10772064.png)


![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)

